molecular formula C12H9N5OS B5519849 N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-5-carboxamide

N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B5519849
M. Wt: 271.30 g/mol
InChI Key: GJQTXAXKCYEYAR-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that has garnered significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a thiazole ring fused with a triazole ring, which contributes to its unique chemical properties and biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, N-(4-phenyl-1,3-thiazol-2-yl)-N’-phenylureas were found to exhibit anti-inflammatory activity . The molecular docking interaction of these urea compounds revealed the traditional type II p38 kinase inhibitor’s interactions in the DFG out active site .

Future Directions

The future directions for research on “N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide” and similar compounds could include further investigation of their biological activities. For example, compounds with a structure similar to “N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide” have shown promising antifungal and antibacterial activities. These results suggest that such compounds may provide new insights for antifungal and antibacterial drug development .

Preparation Methods

The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the triazole moiety. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow techniques and optimized reaction parameters to achieve efficient large-scale synthesis.

Chemical Reactions Analysis

N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-5-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5OS/c18-11(10-13-7-14-17-10)16-12-15-9(6-19-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQTXAXKCYEYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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